Cerdulatinib hydrochloride is classified as a small molecule ATP-competitive inhibitor. It is synthesized from precursor compounds through a series of chemical reactions. The compound has been documented in various scientific patents and publications, underscoring its significance in pharmacological research and development .
The synthesis of cerdulatinib hydrochloride involves several key steps, typically beginning with commercially available starting materials. A notable method includes a two-step one-pot synthesis that allows for the efficient formation of the compound without isolating intermediate products .
Cerdulatinib hydrochloride's molecular structure is critical to its function as an inhibitor. The compound features a complex arrangement that includes:
Cerdulatinib undergoes specific chemical reactions during its synthesis and in biological systems.
Cerdulatinib exerts its pharmacological effects primarily through inhibition of SYK and JAK pathways, which are crucial in various cellular processes, including inflammation and cell proliferation.
Cerdulatinib hydrochloride possesses distinct physical and chemical properties that influence its application in research.
Cerdulatinib hydrochloride has significant implications in scientific research, particularly in oncology and immunology.
Cerdulatinib hydrochloride (PRT062070 hydrochloride) is a novel, orally bioavailable small molecule inhibitor that simultaneously targets the spleen tyrosine kinase (SYK) and Janus kinase (JAK) families. This dual mechanism disrupts critical signaling pathways in hematological malignancies and autoimmune disorders. The compound exhibits potent enzymatic inhibition, with IC50 values of 32 nM for SYK and 0.5–12 nM for JAK isoforms (JAK1: 12 nM; JAK2: 6 nM; JAK3: 8 nM; TYK2: 0.5 nM) [4] [7]. This high affinity stems from its unique structural properties, which enable competitive binding at conserved ATP-binding sites across kinase domains [4].
Table 1: Kinase Inhibition Profile of Cerdulatinib Hydrochloride
Target Kinase | IC50 (nM) | Biological Role |
---|---|---|
SYK | 32 | B-cell receptor signaling |
TYK2 | 0.5 | IFN and IL-12/23 signaling |
JAK1 | 12 | Pro-inflammatory cytokine signaling |
JAK2 | 6 | Hematopoiesis and growth factor signaling |
JAK3 | 8 | Immune cell development |
Additional Targets (e.g., FMS, MLK1) | 4–90 | Tumor microenvironment modulation |
The molecular structure of cerdulatinib (C20H28ClN7O3S) features a pyrimidine-5-carboxamide core that enables precise interactions with kinase domains [1] [5]. Key structural elements include:
Biochemical assays confirm direct engagement with SYK and JAKs, suppressing B-cell receptor (BCR)-mediated ERK phosphorylation (IC50 = 0.5 μM) and IL-2/IL-4-induced STAT activation in whole blood models [4] [7].
Beyond competitive ATP-site binding, cerdulatinib induces allosteric modulation of TYK2 and JAK3:
Table 2: Functional Consequences of Kinase Inhibition
Target | Cellular Pathway Affected | Downstream Effects |
---|---|---|
SYK | BCR signaling | Reduced CD69/CD86 expression, apoptosis in NHL cells [4] |
JAK1/2 | Pro-inflammatory cytokine signaling | Suppression of STAT3/6 phosphorylation [7] |
TYK2 | IFN-α/β signaling | Inhibition of ISRE-driven gene transcription [3] |
JAK3 | γc-cytokine signaling | Impaired T/NK-cell activation [3] |
Cerdulatinib functions as a type I ATP-competitive inhibitor that targets the conserved catalytic lysine residue in kinase domains [4] [7]. Key features include:
Cellular studies confirm that cerdulatinib’s ATP-competitive action reduces viability in B-cell lymphoma lines (e.g., SU-DHL4, Ramos) with IC50 values of 0.73–1.39 μM [4] [7].
The dual SYK/JAK inhibition enables simultaneous targeting of tumor-intrinsic signaling and microenvironmental survival cues:
Table 3: Clinically Relevant Kinase Targets in Hematologic Malignancies
Kinase | IC50 (nM) | Associated Malignancies | Therapeutic Impact |
---|---|---|---|
SYK | 32 | DLBCL, CLL, FL | Blocks BCR-dependent survival |
JAK1 | 12 | PTCL, CTCL | Overcomes cytokine-mediated resistance |
TYK2 | 0.5 | Autoimmune-associated NHL | Suppresses IFN-driven inflammation |
JAK3 | 8 | T-cell leukemias | Targets γc-dependent growth |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: